molecular formula C21H15N5O2S B11614083 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B11614083
M. Wt: 401.4 g/mol
InChI Key: OPQANYBAYCDLNZ-UHFFFAOYSA-N
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Description

The compound 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative with a complex fused-ring system. Its structure comprises a thieno[2,3-c]pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a hydrazide-linked indole-2-one moiety at position 5. Such compounds are often synthesized via condensation reactions between hydrazides and carbonyl-containing intermediates, followed by heterocyclization (e.g., Scheme 2 in ) .

Properties

Molecular Formula

C21H15N5O2S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H15N5O2S/c1-12-15-11-17(29-21(15)26(25-12)13-7-3-2-4-8-13)19(27)24-23-18-14-9-5-6-10-16(14)22-20(18)28/h2-11,22,28H,1H3

InChI Key

OPQANYBAYCDLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups on the thieno[2,3-c]pyrazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous carbohydrazides share core heterocycles (e.g., pyrazole, triazole) and isatin-derived hydrazide moieties but differ in substituents and ring systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Thieno[2,3-c]pyrazole 3-Methyl, 1-phenyl, indol-3-ylidene hydrazide ~435.5* Hypothesized bioactivity (based on isatin derivatives; see Section 3)
5-Methyl-N′-[(3Z)-2-oxoindol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide 1,2,3-Triazole 5-Methyl, 1-phenyl, indol-3-ylidene hydrazide 376.4 Crystallographically characterized (R factor = 0.058); planar geometry enhances π-stacking
3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide Pyrazole 2,4-Dichlorophenyl, indol-3-ylidene hydrazide 414.3 Enhanced lipophilicity (Cl substituents); potential antimicrobial activity
3-Methyl-1-(6-methyl-5-oxo-1,2,4-triazin-3-yl)-N′-[(Z)-(3-nitro-4-propoxyphenyl)methylene]pyrazole-5-carbohydrazide Pyrazole-Triazinone hybrid Nitro-propoxyphenyl, triazinone substituent ~483.5* Electron-withdrawing nitro group may influence redox properties
N′-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-oxoindol-3-ylidene)hydrazinecarbothioamide Pyrazolone-Thiourea hybrid Thiourea linkage, dimethyl-phenylpyrazolone 436.5 Sulfur incorporation may improve metal-binding capacity

*Estimated based on structural formula.

Key Observations :

Triazole-based analogs (e.g., ) exhibit planar geometries conducive to crystallographic packing but may lack the electronic diversity provided by sulfur .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in ) increase polarity and may alter solubility, whereas halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) enhance lipophilicity and membrane permeability .
  • The indol-3-ylidene hydrazide moiety is conserved across analogs and is associated with bioactivity in isatin derivatives, including anticonvulsant and antitubercular effects .

Thiourea-linked analogs () may exhibit metal-chelating properties, useful in designing enzyme inhibitors .

Synthetic and Analytical Methods :

  • Most analogs are characterized via single-crystal X-ray diffraction using SHELX software (). The target compound’s structure determination would likely follow similar protocols .

Biological Activity

3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thieno-pyrazole ring system, and a hydrazide functional group. The molecular formula is C18H17N5O3C_{18}H_{17}N_5O_3 with a molecular weight of approximately 323.36 g/mol.

PropertyValue
Molecular FormulaC18H17N5O3
Molecular Weight323.36 g/mol
IUPAC NameThis compound
Solubility2 µg/mL (at pH 7.4)

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives exhibit significant antimicrobial properties.

Case Study

A study involving derivatives of indole and thieno-pyrazole structures demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar indole derivatives can target specific cancer pathways and exhibit cytotoxic effects on cancer cell lines.

Research Findings

In vitro studies have shown that certain derivatives induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The mechanism of action may involve the modulation of cell signaling pathways related to proliferation and apoptosis .

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems:

Enzyme Inhibition : The indole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

Receptor Modulation : The thieno-pyrazole structure may influence receptor signaling pathways, affecting cellular responses.

Cytotoxic Effects : The hydrazide group can form hydrogen bonds with biological macromolecules, contributing to its cytotoxic properties against pathogens and cancer cells.

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